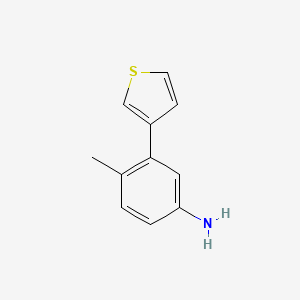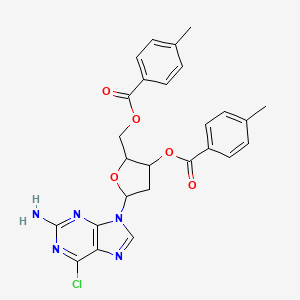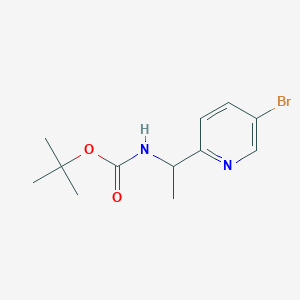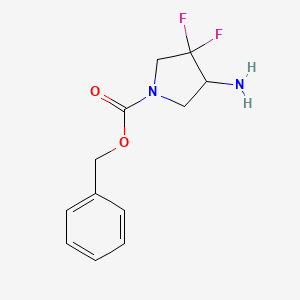![molecular formula C15H18BF3O3 B12097478 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]ethanone CAS No. 866141-77-7](/img/structure/B12097478.png)
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]ethanone is a complex organic compound featuring a boron-containing dioxaborolane ring and a trifluoromethyl group attached to a phenyl ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]ethanone typically involves the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of 4-bromo-3-(trifluoromethyl)acetophenone with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction forms the boronic ester intermediate.
Coupling Reaction: The boronic ester is then coupled with 4-bromoacetophenone under Suzuki-Miyaura cross-coupling conditions, using a palladium catalyst and a base like potassium carbonate, to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation ensures consistency and scalability.
化学反応の分析
Types of Reactions: 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]boronic acid.
Reduction: 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Cross-Coupling Reactions: The compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Catalysis: It serves as a ligand in catalytic systems, enhancing the efficiency of various organic transformations.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Bioconjugation: It is used in the development of bioconjugates for targeted drug delivery and imaging.
Industry:
Material Science: The compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Agriculture: It is employed in the synthesis of agrochemicals, enhancing the efficacy and stability of active ingredients.
作用機序
The mechanism by which 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]ethanone exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in bioconjugation and drug delivery. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.
類似化合物との比較
Phenylboronic Acid: Lacks the trifluoromethyl and ethanone groups, making it less versatile in certain applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an amino group instead of the ethanone moiety, altering its reactivity and applications.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boronic ester structure but without the trifluoromethyl group, affecting its chemical properties and uses.
Uniqueness: 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]ethanone is unique due to the combination of the boronic ester, trifluoromethyl, and ethanone groups, which confer distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and pharmaceutical development, where such properties are crucial.
特性
CAS番号 |
866141-77-7 |
|---|---|
分子式 |
C15H18BF3O3 |
分子量 |
314.11 g/mol |
IUPAC名 |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C15H18BF3O3/c1-9(20)10-6-7-12(11(8-10)15(17,18)19)16-21-13(2,3)14(4,5)22-16/h6-8H,1-5H3 |
InChIキー |
YIHOSGUAVFFLEY-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)C)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[4-(9-H-carbazole)phenyl] sulfone](/img/structure/B12097401.png)
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B12097421.png)


![4-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B12097434.png)






![1-[1-(Aminomethyl)-3-ethylcyclopentyl]ethan-1-ol](/img/structure/B12097489.png)

![(10Z)-3,17-dihydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),10,14(18),15-heptaen-9-one](/img/structure/B12097498.png)
